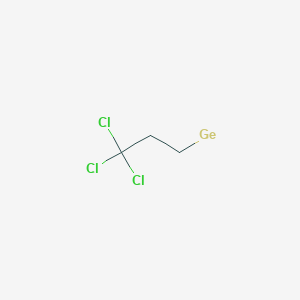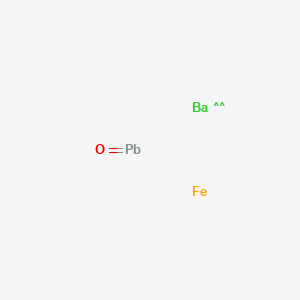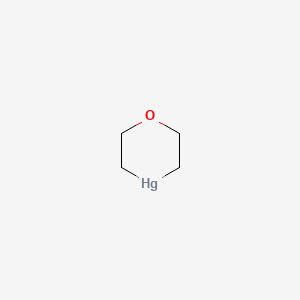
1,4-Oxamercurane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxamercurane is a chemical compound with the molecular formula C4H8HgO. It is also known as tetrahydro-1,4-oxamercurin. This compound is characterized by the presence of a mercury atom bonded to a tetrahydrofuran ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Oxamercurane can be synthesized through the reaction of tetrahydrofuran with mercuric acetate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product. The general reaction is as follows:
C4H8O+Hg(OAc)2→C4H8HgO+2AcOH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of mercury compounds. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxamercurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to less oxidized mercury compounds.
Substitution: The mercury atom in this compound can be substituted with other atoms or groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while substitution reactions can produce various organomercury compounds.
Aplicaciones Científicas De Investigación
1,4-Oxamercurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Oxamercurane involves its interaction with various molecular targets. The mercury atom in the compound can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to thiol groups is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Oxazine: A heterocyclic compound with a similar ring structure but containing nitrogen instead of mercury.
Oxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.
1,4-Dioxane: A compound with two oxygen atoms in the ring, similar in structure but lacking the mercury atom.
Uniqueness
1,4-Oxamercurane is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, this compound can participate in reactions specific to organomercury compounds, making it valuable for specialized applications in chemistry and industry.
Propiedades
Número CAS |
6569-69-3 |
|---|---|
Fórmula molecular |
C4H8HgO |
Peso molecular |
272.70 g/mol |
Nombre IUPAC |
1-oxa-4-mercuracyclohexane |
InChI |
InChI=1S/C4H8O.Hg/c1-3-5-4-2;/h1-4H2; |
Clave InChI |
GNYWJHWUPSJHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C[Hg]CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


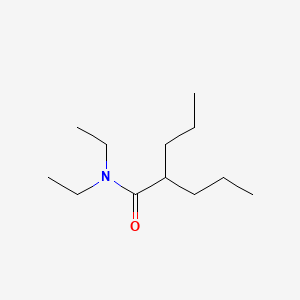
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
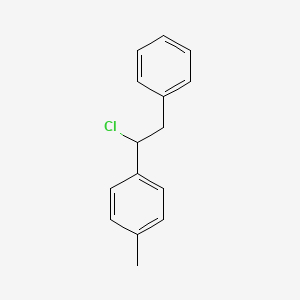

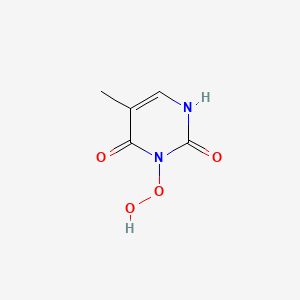
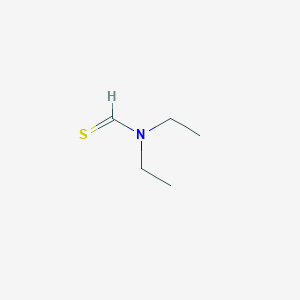
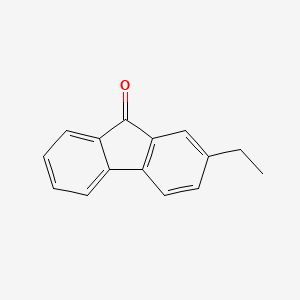
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)


